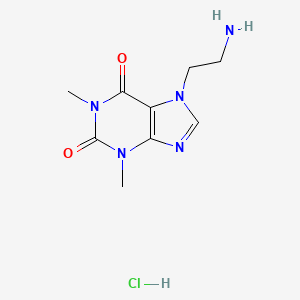
Methyl (2-oxocycloheptyl)acetate
Vue d'ensemble
Description
“Methyl (2-oxocycloheptyl)acetate” is a chemical compound with the molecular formula C10H16O3. It is an organic ester .
Synthesis Analysis
The synthesis of similar compounds, such as 2-methylcyclohexyl acetate, involves a hydrogenation reaction followed by an esterification reaction . The hydrogenation reaction involves dissolving o-cresol into methylcyclohexane, adding a hydrogenation catalyst and high-purity hydrogen gas into the mixed solution, and carrying out the hydrogenation reaction. The esterification reaction involves adding an esterification catalyst and the hydrogenation reaction completed solution into a reaction vessel, taking acetic acid as an esterifying agent, and carrying out the esterification reaction .Applications De Recherche Scientifique
Asymmetric Aldol Reactions
Methyl (2-oxocycloheptyl)acetate has been utilized in the field of asymmetric synthesis. For instance, the organocatalytic activity of the methyl ester of (S)-proline-(S)-phenylalanine catalyzed the asymmetric aldol reaction between cyclohexanone and acetone with various aromatic aldehydes under solvent-free conditions, showing high diastereo- and enantioselectivity (Hernández & Juaristi, 2011).
Carbon-Isotopic Analysis
The compound has applications in the carbon-isotopic analysis of dissolved acetate. A process involving the heating of dried, acetate-containing solids with oxalic acid dihydrate releases acetic acid for purification and subsequent mass-spectrometric analysis (Gelwicks & Hayes, 1990).
Synthesis of 4H-Cyclohepta[4,5]pyrrolo[1,2-α]pyrimidin-4-ones
In organic synthesis, 2-aminocyclohepta[b]pyrroles react with ethyl acetoacetate in specific conditions to form 2-methyl-4H-cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, demonstrating the versatility of these compounds in creating complex cyclic structures (Abe, 1987).
Oxidation of 2-Methylcyclohexanone and Cyclohexanone
This compound is involved in the oxidation processes of certain ketones. For example, 2-methylcyclohexanone is oxidized by dioxygen in the presence of specific catalysts to yield various products, demonstrating its role in organic oxidation reactions (Atlamsani, Brégeault, & Ziyad, 1993).
Aqueous Photooxidation Insights
The compound plays a role in understanding the aqueous photooxidation processes. Studies on the aqueous OH radical oxidation of acetic acid and methylglyoxal provide insights into the formation of secondary organic aerosol (SOA) from these precursors (Tan, Lim, Altieri, Seitzinger, & Turpin, 2012).
Electrophilic Addition Reactions
Research also explores the behavior of cyclohepta[b]pyrrole derivatives towards phosphorus ylide in electrophilic addition reactions. This demonstrates the reactivity of these compounds in complex organic syntheses (Nishiwaki, Abe, Ishida, & Miura, 1978).
Role in Lithium-Ion Batteries
In the field of electrochemistry, methyl acetate, a related compound, is used as a co-solvent in lithium-ion batteries, highlighting its utility in enhancing the electrolyte transport properties and affecting battery performance (Li et al., 2018).
Palladium-Catalyzed Cyclization Reactions
This compound is utilized in palladium-catalyzed cyclization reactions, which are crucial for synthesizing complex organic molecules, such as methyl dihydrojasmonate (Tsuji, Kobayashi, Kataoka, & Takahashi, 1980).
CO2 Solubility in Ionic Liquids
In environmental chemistry, studies on CO2 solubility in ionic liquids, including those based on conjugate bases of carboxylic acids, are significant. This highlights the potential of this compound and related compounds in carbon capture technologies (Mattedi et al., 2011).
Methylation Analysis of Polysaccharides
The compound is relevant in the methylation analysis of polysaccharides, an important technique in carbohydrate chemistry for understanding the structure of oligo- and polysaccharides (Sims, Carnachan, Bell, & Hinkley, 2018).
Propriétés
IUPAC Name |
methyl 2-(2-oxocycloheptyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-10(12)7-8-5-3-2-4-6-9(8)11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMIDJSFNKWOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495085 | |
| Record name | Methyl (2-oxocycloheptyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75032-18-7 | |
| Record name | Methyl (2-oxocycloheptyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(Z)-1-(4-methylphenyl)ethylideneamino]thiourea](/img/structure/B1660288.png)


